molecular formula C21H21NO5 B12995941 1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(hydroxymethyl)cyclobutane-1-carboxylic acid CAS No. 2680901-87-3

1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(hydroxymethyl)cyclobutane-1-carboxylic acid

Cat. No.: B12995941
CAS No.: 2680901-87-3
M. Wt: 367.4 g/mol
InChI Key: GCAPAFYSGBCRAF-UHFFFAOYSA-N
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Description

1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(hydroxymethyl)cyclobutane-1-carboxylic acid is a complex organic compound with a molecular formula of C21H21NO4. This compound is notable for its unique structure, which includes a cyclobutane ring, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a hydroxymethyl group. It is primarily used in research settings, particularly in the fields of organic chemistry and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(hydroxymethyl)cyclobutane-1-carboxylic acid typically involves multiple steps. One common method includes the following steps:

    Formation of the cyclobutane ring: This can be achieved through a involving suitable precursors.

    Introduction of the hydroxymethyl group: This step often involves a hydroxylation reaction.

    Attachment of the fluorenylmethoxycarbonyl group: This is usually done through a nucleophilic substitution reaction where the Fmoc group is introduced to the amine group on the cyclobutane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in controlled environments to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(hydroxymethyl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The compound can be reduced to remove the Fmoc protecting group.

    Substitution: The Fmoc group can be replaced with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic reagents such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of a carboxylic acid derivative.

    Reduction: Formation of the deprotected amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(hydroxymethyl)cyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(hydroxymethyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group serves as a protecting group, allowing selective reactions to occur at other functional sites. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

  • 1-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)cyclobutane-1-carboxylic acid
  • (1R,2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclobutane-1-carboxylic acid

Uniqueness

1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(hydroxymethyl)cyclobutane-1-carboxylic acid is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it particularly valuable in specific research applications where selective reactivity is required.

Properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(hydroxymethyl)cyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO5/c23-11-13-9-21(10-13,19(24)25)22-20(26)27-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18,23H,9-12H2,(H,22,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCAPAFYSGBCRAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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